2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Overview
Description
“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine” is a chemical compound with the empirical formula C11H17BN2O2 and a molecular weight of 220.08 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC1=NC=C(B2OC(C)(C(O2)C)C)C=N1
. The InChI key for this compound is COBZMDPXIDGRHY-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Characterization
- Raw Substitute Material for Synthesis : A study focused on using a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, as a raw substitute material. The structure of the synthesized compound was confirmed using various spectroscopic methods and X-ray diffraction. The study also involved density functional theory (DFT) calculations to understand the molecular structure (Liao et al., 2022).
- Boric Acid Ester Intermediates : Research on boric acid ester intermediates with benzene rings, including compounds similar to the one , involved a three-step substitution reaction. The structures were confirmed by spectroscopy and X-ray diffraction, with additional DFT studies for molecular structure and physicochemical properties (Huang et al., 2021).
Applications and Properties
- Luminescent Properties in Copolymers : A study on fluorene copolymers bearing dioxaborolane derivatives, like the one , investigated their synthesis and luminescent properties. These copolymers showed significant potential in photoluminescence applications (Cheon et al., 2005).
- Electrochromic Materials : Another study involved the synthesis of pyrido[4,3-b]pyrazine derivatives as acceptor units in electrochromic materials. These materials showed promise in near-infrared electrochromic devices due to their color-changing properties under electrical influence (Zhao et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of novel copolymers .
Mode of Action
Related compounds have been involved in borylation and hydroboration reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-8-6-14-9(7-13-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSJKXYKWMVZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171420 | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101205-24-6 | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1101205-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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